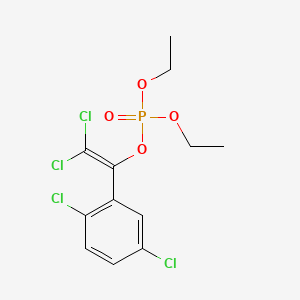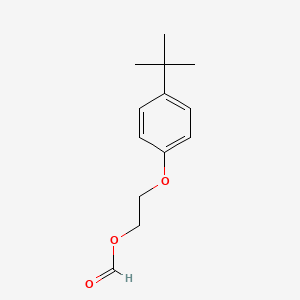![molecular formula C14H16Br2O4 B14724325 [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate CAS No. 6976-61-0](/img/structure/B14724325.png)
[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate is an organic compound with the molecular formula C14H16Br2O4 It is characterized by the presence of two bromine atoms and a benzodioxole moiety, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate typically involves the following steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol.
Esterification: The final step involves the esterification of the brominated alcohol with 2-methylpropanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzodioxole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, and ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology
Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzodioxole moiety play a crucial role in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- [2-Bromo-1-(4-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- [2-Bromo-1-(6-chloro-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-ethylpropanoate
Uniqueness
- Structural Features : The presence of two bromine atoms and a benzodioxole moiety distinguishes it from other similar compounds.
- Reactivity : Exhibits unique reactivity patterns in substitution, oxidation, and reduction reactions.
- Applications : Its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science highlight its versatility.
特性
CAS番号 |
6976-61-0 |
|---|---|
分子式 |
C14H16Br2O4 |
分子量 |
408.08 g/mol |
IUPAC名 |
[2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H16Br2O4/c1-7(2)14(17)20-13(8(3)15)9-4-11-12(5-10(9)16)19-6-18-11/h4-5,7-8,13H,6H2,1-3H3 |
InChIキー |
PWGDTXZPFQLAPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
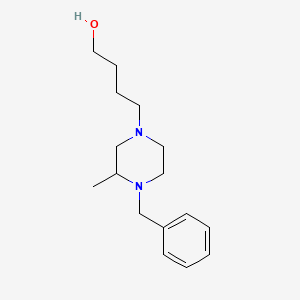

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
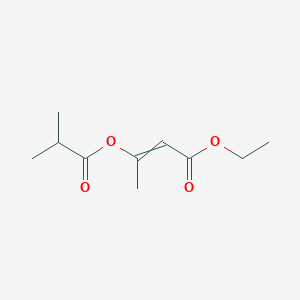

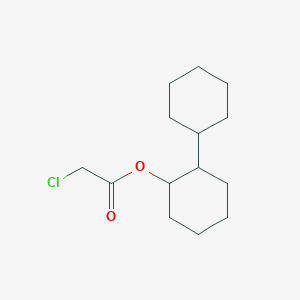
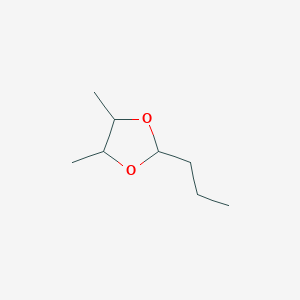
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)


